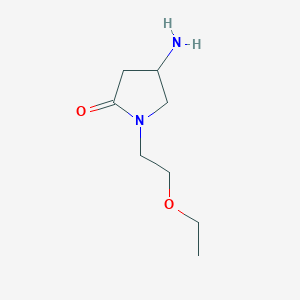

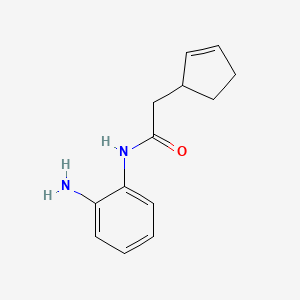

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Overview

Description

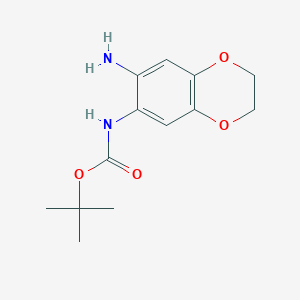

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as 2-Amino-1-cyclopentene-1-acetic acid amide, is a cyclic amide compound with a wide range of applications in the field of scientific research. It is a colorless to pale yellow solid compound with a molecular weight of 225.27 g/mol and a melting point of 54-56 °C. This compound is used in organic synthesis and as a reagent in biochemistry and pharmacology. It can also be used as a ligand in coordination chemistry.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

One study highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, optimized using Novozym 435 as a catalyst, underscores the significance of chemical synthesis techniques in drug development. Vinyl acetate emerged as the best acyl donor, emphasizing the role of kinetically controlled synthesis in producing intermediates for pharmaceutical applications Deepali B Magadum, G. Yadav, 2018.

Conversion to Bioactive N-Acylphenolamine

Another study illustrates the conversion of acetaminophen to N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist, through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This pathway represents a novel drug metabolism mechanism, offering insights into the analgesic effects of acetaminophen and its interaction with the endocannabinoid system E. Högestätt, B. Jönsson, et al., 2005.

Anticancer Activity of Amide Derivatives

Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has revealed its potential as an anticancer agent. A study focusing on its synthesis, structure, and molecular docking analysis against the VEGFr receptor highlights the importance of structural analysis and in silico studies in identifying new therapeutic candidates Gopal Sharma, S. Anthal, et al., 2018.

Green Synthesis of Dye Intermediates

The catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the environmental benefits of employing sustainable methods in chemical synthesis. This compound serves as an intermediate for azo disperse dyes, emphasizing the role of green chemistry in industrial applications Zhang Qun-feng, 2008.

Antimicrobial and Antioxidant Applications

A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, and other heterocyclic compounds bearing a sulfonamide moiety, including N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, underscores the potential of chemical derivatives in developing new antimicrobial agents. The research indicates promising antibacterial and antifungal activities, showcasing the broad applicability of chemical compounds in addressing microbial resistance E. Darwish, A. M. Abdel Fattah, et al., 2014.

properties

IUPAC Name |

N-(2-aminophenyl)-2-cyclopent-2-en-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVUGXWFXKDEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)

![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)

![3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid](/img/structure/B1518262.png)